molecular formula C12H12N2O3S B1603446 Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate CAS No. 218631-55-1

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Cat. No. B1603446
CAS RN: 218631-55-1
M. Wt: 264.3 g/mol
InChI Key: UBSRFDCUXNFFFV-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate” is a chemical compound with the linear formula C12H12N2O3S . It has a molecular weight of 264.3 . This compound is used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by FTIR and NMR . The yield was around 50%, and the melting point ranged from 196 to 198 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate” are not mentioned in the search results, similar compounds have been synthesized and evaluated for their antibacterial and antifungal potential . These compounds showed good minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents .


Physical And Chemical Properties Analysis

It has a molecular weight of 264.3 . More specific physical and chemical properties such as solubility, density, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including Methyl 2-aminothiazoles, have been demonstrated to possess significant antioxidant activities. They can inhibit radical formation, which is crucial in preventing oxidative stress-related cellular damage . This property is particularly beneficial in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders.

Antimicrobial and Antifungal Agents

Methyl 2-aminothiazoles have shown promise as antimicrobial agents, with studies indicating their effectiveness against multidrug-resistant strains of bacteria . Additionally, they exhibit antifungal properties, which could lead to the development of new antifungal medications, especially for resistant strains of fungi .

Anti-HIV Activity

The thiazole ring is a component in several compounds with anti-HIV activity. By inhibiting key enzymes or interfering with the replication process, Methyl 2-aminothiazoles could serve as a basis for designing novel anti-HIV drugs .

Antitumor and Cytotoxic Drugs

Research has shown that thiazole derivatives can act as antitumor agents. Methyl 2-aminothiazoles could be used to synthesize compounds with cytotoxic properties, potentially leading to new cancer therapies .

Neuroprotective Therapies

Due to their ability to modulate neurotransmitter synthesis, Methyl 2-aminothiazoles could be used in the treatment of neurological conditions. For instance, they could play a role in synthesizing drugs similar to Pramipexole, used in treating Parkinson’s disease .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for developing new pain relief medications. Their mechanism of action could provide insights into more effective treatments with fewer side effects .

Dyestuff and Chemical Synthesis

Thiazoles are known to be important starting materials for the synthesis of azo dyes and other compounds used in dyestuff and chemical synthesis. Methyl 2-aminothiazoles could be utilized in creating new dyes with unique properties .

Corrosion Inhibitors

In the field of industrial chemistry, Methyl 2-aminothiazoles could be explored as corrosion inhibitors. Their molecular structure allows them to bind to metal surfaces, providing protection against corrosion .

properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSRFDCUXNFFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592587
Record name Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

CAS RN

218631-55-1
Record name Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl-3-(methoxyphenyl)-3-oxopropionate (33.34 g, 95.75 mmol) and hydroxy(tosyloxy)Iodobenzene (37.55 g, 95.75 mmol) were combined in 350 mL of acetonitrile and refluxed for 45 min. followed by the addition of thiourea (7.29 g, 95.75 mmol) and refluxed for 2 h. The volatiles were removed in vacuum and the residue dissolved in 50/50 EtOAc/Hexane and passed through a plug of silica gel. Once the impurities eluted, the product was recovered by eluting with 100% EtOAC and removing the volatiles in vacuum. The title compound was obtained as a tan solid (38.52 g, 75%) MS (NH3-DCI) 254.2 (M+H)+.
Quantity
33.34 g
Type
reactant
Reaction Step One
Quantity
37.55 g
Type
reactant
Reaction Step Two
Quantity
7.29 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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